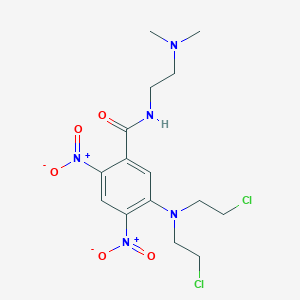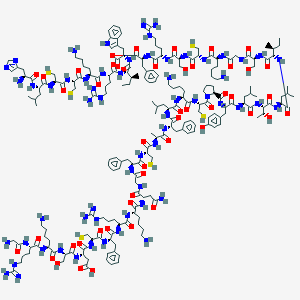
Chp2 peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chp2 peptide is a synthetic peptide that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. This peptide is a short, linear sequence of amino acids that has been shown to modulate the activity of ion channels, leading to a range of physiological effects.
科学的研究の応用
Chp2 peptide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and stroke. It has been shown to modulate the activity of voltage-gated potassium channels, which play a critical role in regulating neuronal excitability. By modulating these channels, Chp2 peptide has the potential to reduce neuronal hyperexcitability and prevent seizures.
作用機序
Chp2 peptide binds to the voltage-gated potassium channels and modulates their activity by increasing the rate of channel opening and slowing the rate of channel closing. This leads to an increase in the duration of the action potential and a decrease in neuronal excitability. Additionally, Chp2 peptide has been shown to enhance the activity of GABA receptors, which are the main inhibitory receptors in the brain.
Biochemical and Physiological Effects:
Chp2 peptide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce chronic pain in animal models of neuropathic pain. Additionally, Chp2 peptide has been shown to improve outcomes in animal models of stroke by reducing the size of the infarct and improving neurological function.
実験室実験の利点と制限
Chp2 peptide has several advantages for lab experiments. It is relatively easy to synthesize using SPPS methods, and it is stable under a range of experimental conditions. Additionally, Chp2 peptide has been shown to have a high degree of specificity for voltage-gated potassium channels, which reduces the likelihood of off-target effects. However, there are also some limitations to using Chp2 peptide in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained therapeutic effects. Additionally, the effects of Chp2 peptide may be influenced by factors such as the concentration of extracellular potassium ions, which can vary between different experimental conditions.
将来の方向性
There are several future directions for research on Chp2 peptide. One area of interest is the development of more stable analogs of Chp2 peptide that can achieve sustained therapeutic effects. Additionally, researchers are exploring the potential of Chp2 peptide for the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are investigating the potential of Chp2 peptide for the development of new pain medications that can provide effective pain relief without the risk of addiction or dependence.
Conclusion:
In conclusion, Chp2 peptide is a synthetic peptide that has shown great promise for the treatment of various neurological disorders. It modulates the activity of voltage-gated potassium channels, leading to a range of physiological effects. While there are some limitations to using Chp2 peptide in lab experiments, it has several advantages and is relatively easy to synthesize. There are several future directions for research on Chp2 peptide, including the development of more stable analogs and the exploration of new therapeutic applications.
合成法
Chp2 peptide is synthesized using solid-phase peptide synthesis (SPPS) methods. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected with different chemical groups to prevent unwanted reactions, and then they are activated and coupled to the growing chain. Once the peptide is complete, it is cleaved from the solid support and purified using chromatography techniques.
特性
CAS番号 |
156409-45-9 |
|---|---|
製品名 |
Chp2 peptide |
分子式 |
C205H322N60O48S6 |
分子量 |
4588 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C205H322N60O48S6/c1-15-112(11)163(262-178(289)135(64-44-78-226-205(220)221)237-172(283)129(57-32-37-71-207)241-191(302)152(102-315)260-194(305)155(105-318)258-180(291)136(80-108(3)4)243-167(278)125(212)90-122-95-222-107-230-122)196(307)252-147(89-121-94-227-126-55-30-29-54-124(121)126)201(312)313-200(311)146(88-119-52-27-20-28-53-119)251-175(286)134(63-43-77-225-204(218)219)240-188(299)149(99-267)254-193(304)154(104-317)256-171(282)127(56-31-36-70-206)233-160(273)96-229-169(280)148(98-266)255-197(308)164(113(12)16-2)263-186(297)139(83-111(9)10)250-198(309)165(115(14)269)264-187(298)138(82-110(7)8)245-184(295)143(87-120-66-68-123(270)69-67-120)249-195(306)157-65-45-79-265(157)199(310)156(106-319)261-177(288)132(60-35-40-74-210)238-179(290)137(81-109(5)6)244-183(294)141(85-117-48-23-18-24-49-117)242-166(277)114(13)231-190(301)151(101-314)257-181(292)140(84-116-46-21-17-22-47-116)234-161(274)97-228-168(279)144(91-158(213)271)247-174(285)130(58-33-38-72-208)236-173(284)133(62-42-76-224-203(216)217)239-182(293)142(86-118-50-25-19-26-51-118)246-192(303)153(103-316)259-185(296)145(92-162(275)276)248-189(300)150(100-268)253-176(287)131(59-34-39-73-209)235-170(281)128(232-159(272)93-211)61-41-75-223-202(214)215/h17-30,46-55,66-69,94-95,107-115,122,125,127-157,163-165,227,266-270,314-319H,15-16,31-45,56-65,70-93,96-106,206-212H2,1-14H3,(H2,213,271)(H,228,279)(H,229,280)(H,231,301)(H,232,272)(H,233,273)(H,234,274)(H,235,281)(H,236,284)(H,237,283)(H,238,290)(H,239,293)(H,240,299)(H,241,302)(H,242,277)(H,243,278)(H,244,294)(H,245,295)(H,246,303)(H,247,285)(H,248,300)(H,249,306)(H,250,309)(H,251,286)(H,252,307)(H,253,287)(H,254,304)(H,255,308)(H,256,282)(H,257,292)(H,258,291)(H,259,296)(H,260,305)(H,261,288)(H,262,289)(H,263,297)(H,264,298)(H,275,276)(H4,214,215,223)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)/t112-,113-,114-,115+,122?,125-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,163-,164-,165-/m0/s1 |
InChIキー |
SGVJXVIMIBPWHX-XALWAODASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9C=NC=N9)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC9C=NC=N9)N |
同義語 |
CHP2 peptide, chicken gallinacin 2 protein, chicken |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



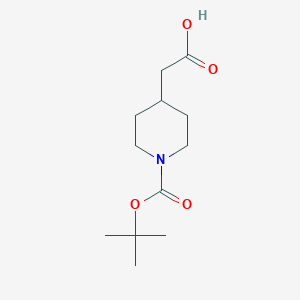

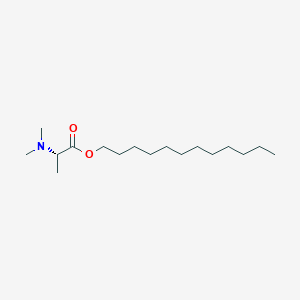
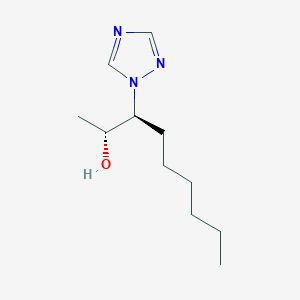
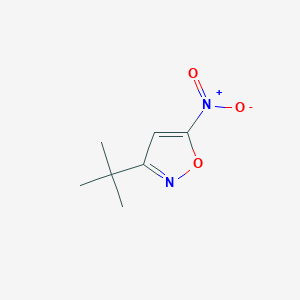

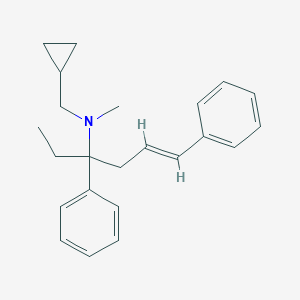
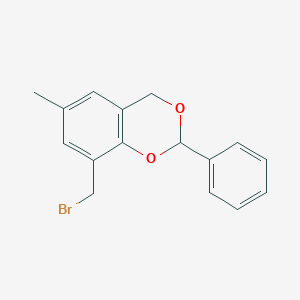
![4-ethenoxybutyl N-[6-(4-ethenoxybutoxycarbonylamino)hexyl]carbamate](/img/structure/B115770.png)
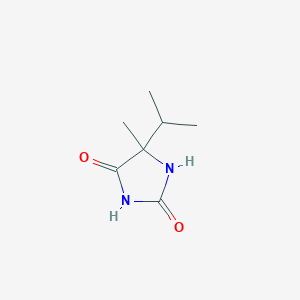

![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)

